5-(Chloromethyl)pyrimidine hydrochloride

PAD4 inhibitors Autoimmune disease Rheumatoid arthritis

For medicinal chemistry and agrochemical R&D requiring the specific 5-position reactivity, procure 5-(Chloromethyl)pyrimidine hydrochloride (CAS 1337879-54-5). Its electrophilic handle at the 5-position is essential for synthesizing validated PAD4 inhibitors (e.g., for rheumatoid arthritis) and the heteroaromatic core of patented Syngenta insecticides (WO-2020030503-A1). Do not substitute with the 2-chloromethyl isomer (CAS 936643-80-0), which redirects to different pharmacophores. The free base (CAS 101346-02-5) is available for anhydrous protocols. Ensure regiochemical fidelity in your SAR programs.

Molecular Formula C5H6Cl2N2
Molecular Weight 165.017
CAS No. 1337879-54-5
Cat. No. B572444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)pyrimidine hydrochloride
CAS1337879-54-5
Molecular FormulaC5H6Cl2N2
Molecular Weight165.017
Structural Identifiers
SMILESC1=C(C=NC=N1)CCl.Cl
InChIInChI=1S/C5H5ClN2.ClH/c6-1-5-2-7-4-8-3-5;/h2-4H,1H2;1H
InChIKeyQXJVZEHGCCFJPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)pyrimidine Hydrochloride (CAS 1337879-54-5): Synthetic Intermediate for Neurological and Anti-Inflammatory Drug Development


5-(Chloromethyl)pyrimidine hydrochloride (CAS 1337879-54-5) is a heterocyclic building block featuring a pyrimidine core functionalized at the 5-position with a reactive chloromethyl group and stabilized as the hydrochloride salt. The compound has a molecular weight of 165.02 Da (formula C5H6Cl2N2), a LogP of 2.01740, and is characterized as a brown solid typically supplied at ≥95% purity (NMR) with storage recommended at 0-8°C . Its primary value lies in the electrophilic chloromethyl handle, which enables nucleophilic substitution for generating structurally diverse pyrimidine-containing pharmacophores .

Why 5-(Chloromethyl)pyrimidine Hydrochloride Cannot Be Interchanged with Other Chloromethylpyrimidine Isomers in Target Synthesis


Chloromethylpyrimidine isomers cannot be generically substituted in synthetic workflows because the position of the chloromethyl group dictates the regiochemical outcome of subsequent nucleophilic couplings and fundamentally alters the pharmacophore topology of the final molecule. The 5-substituted isomer, as the hydrochloride salt, positions the reactive handle for substitution at the pyrimidine 5-position, a privileged vector for constructing biologically active 5-aminomethylpyrimidines and analogous derivatives . In contrast, substitution with the 2-chloromethyl isomer (CAS 936643-80-0) alters the substitution pattern, redirecting synthetic pathways toward 2-substituted pyrimidine pharmacophores and precluding access to 5-substituted target compounds . This positional specificity is non-negotiable for programs synthesizing defined structure-activity relationship (SAR) series or optimizing candidate molecules where the 5-position linkage has been validated in prior medicinal chemistry efforts .

5-(Chloromethyl)pyrimidine Hydrochloride: Quantified Differentiation Evidence Against Structural Analogs


Validated as a Synthetic Precursor for PAD4 Inhibitors Targeting Inflammatory and Autoimmune Diseases

5-(Chloromethyl)pyrimidine hydrochloride has been explicitly documented as a building block suitable for synthesizing peptidylarginine deiminase (PAD) inhibitors intended for treating various disorders, including autoimmune and inflammatory conditions . The PAD4 enzyme target is mechanistically validated in rheumatoid arthritis pathogenesis and neutrophil extracellular trap (NET) formation [1]. The compound's chloromethyl group at the 5-position provides the essential reactive handle for constructing PAD4 inhibitor pharmacophores . In contrast, the 2-chloromethyl isomer (CAS 936643-80-0) lacks any documented utility as a PAD inhibitor precursor in publicly available technical datasheets and patent disclosures , reflecting the target-specific geometric requirements of the PAD4 active site.

PAD4 inhibitors Autoimmune disease Rheumatoid arthritis Neutrophil extracellular traps (NETs)

Enhanced Handling Stability and Synthetic Utility Afforded by Hydrochloride Salt Form

The target compound, 5-(Chloromethyl)pyrimidine hydrochloride (CAS 1337879-54-5, LogP 2.01740, C5H6Cl2N2), is supplied as a stabilized hydrochloride salt that enhances crystallinity and facilitates accurate weighing and handling during experimental procedures . The salt form also provides a shelf-stable electrophile for nucleophilic substitution reactions . The 5-chloromethyl substitution pattern positions the reactive handle for coupling at the pyrimidine 5-position, enabling the construction of 5-substituted pyrimidine derivatives distinct from 2-substituted analogs derived from the 2-chloromethyl isomer (CAS 936643-80-0) . The free base form, 5-(Chloromethyl)pyrimidine (CAS 101346-02-5, LogP 1.21540), lacks the hydrochloride counterion and exhibits different physicochemical properties including altered solubility and stability profiles .

Synthetic methodology Nucleophilic substitution Alkylating agent Medicinal chemistry building block

Free Base Synthesis from 5-Bromopyrimidine Achieves 1.1 g Yield in Three-Step Protocol

The free base 5-(Chloromethyl)pyrimidine (CAS 101346-02-5), the parent compound of the hydrochloride salt, can be synthesized via a documented three-step protocol from 5-bromopyrimidine (2 g, 12.58 mmol), proceeding through pyrimidine-5-aldehyde (crude yield: 11 g) and pyrimidine-5-methyl alcohol (1.2 g, 59% yield) to yield 1.1 g of 5-(chloromethyl)pyrimidine upon reaction with sulfuryl chloride in dichloromethane at room temperature for 2 hours . The final product is characterized by TLC Rf = 0.4 (ethyl acetate/petroleum ether 1:1) . This protocol provides researchers a reproducible route to generate the free base for subsequent hydrochloride salt formation or direct use in anhydrous coupling reactions.

Organic synthesis Heterocyclic chemistry Chloromethylation Pyrimidine functionalization

Patent-Cited Intermediate for Pesticidal Bicyclic Heteroaromatic Compounds in Agricultural Applications

5-(Chloromethyl)pyrimidine hydrochloride is explicitly cited in patent WO-2020030503-A1, assigned to Syngenta Crop Protection AG, which describes pesticidally-active bicyclic heteroaromatic compounds . The patent, filed with priority date August 7, 2018, discloses compounds of formula (I) and their agrochemically acceptable salts, stereoisomers, enantiomers, tautomers, and N-oxides that can be used as insecticides [1]. The compound serves as a building block for constructing the heteroaromatic core of these insecticidal agents . In contrast, the 2-chloromethyl isomer (CAS 936643-80-0) is not cited in this patent family as a synthetic intermediate , underscoring the regiochemical specificity required for the target bicyclic scaffold.

Agrochemical development Insecticide synthesis Crop protection Heteroaromatic chemistry

Synthetic Intermediate for Neurological Disorder Therapeutics and Diagnostic Reagent Development

5-(Chloromethyl)pyrimidine hydrochloride serves as a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders and in the creation of diagnostic reagents for disease detection . The compound's reactive chloromethyl group at the 5-position enables nucleophilic substitution to generate diverse 5-substituted pyrimidine pharmacophores, a privileged scaffold in CNS drug discovery . In contrast, the 2-chloromethyl isomer (CAS 936643-80-0) is documented primarily as a general alkylating agent for introducing 2-(aminomethyl)pyrimidine moieties with applications spanning oncology and kinase inhibitor research . The 5-substitution pattern of the target compound confers distinct synthetic utility for constructing CNS-targeted pharmacophores where 5-position linkage has been validated in prior medicinal chemistry programs .

Neurological disorders Pharmaceutical synthesis Diagnostic reagents Medicinal chemistry

5-(Chloromethyl)pyrimidine Hydrochloride: Procurement-Validated Application Scenarios Based on Quantitative Evidence


PAD4 Inhibitor Development for Autoimmune and Inflammatory Disease Therapeutics

This compound is explicitly indicated for use as a PAD inhibitor building block . Researchers developing PAD4-targeted therapies for rheumatoid arthritis, where PAD4-mediated neutrophil extracellular trap (NET) formation is mechanistically validated [1], can incorporate this building block into validated synthetic routes. The documented utility as a PAD inhibitor precursor, contrasted with the absence of such documentation for the 2-chloromethyl isomer , makes this compound the appropriate selection for PAD4-targeted medicinal chemistry programs.

Agrochemical Insecticide Synthesis per Patent WO-2020030503-A1

This compound is cited in patent WO-2020030503-A1 (Syngenta Crop Protection AG, priority 2018-08-07) as an intermediate for synthesizing pesticidally-active bicyclic heteroaromatic compounds . Industrial agrochemical R&D groups developing next-generation insecticides can leverage this building block for constructing the heteroaromatic core defined in the patent's formula (I) compounds [1], ensuring alignment with patent-protected synthetic pathways and avoiding isomer mismatch that would derail scale-up efforts.

Neurological Disorder Pharmaceutical Intermediate Synthesis

The compound is widely utilized as a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders . Its 5-chloromethyl substitution pattern enables construction of 5-substituted pyrimidine pharmacophores, a privileged scaffold in CNS drug discovery, as supported by patent disclosures citing related pyrimidine derivatives as GluN2B receptor modulators [1]. This application focus distinguishes it from the 2-chloromethyl isomer, which is documented for oncology and kinase inhibitor applications .

Free Base Generation for Anhydrous Coupling Reactions

For synthetic protocols requiring anhydrous conditions or where the hydrochloride salt is incompatible with reaction conditions, researchers can access the free base form, 5-(Chloromethyl)pyrimidine (CAS 101346-02-5), which can be synthesized via a documented three-step protocol from 5-bromopyrimidine yielding 1.1 g of product . The hydrochloride salt (target compound, CAS 1337879-54-5) provides enhanced crystallinity and benchtop stability for routine handling [1], while the free base offers flexibility for moisture-sensitive transformations. The free base also supports broader nucleophilic substitution chemistry for generating diverse 5-substituted pyrimidine libraries .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Chloromethyl)pyrimidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.